molecular formula C10H18OSi B8518362 [1-(3-Trimethylsilanyl-prop-2-ynyl)-cyclopropyl]-methanol

[1-(3-Trimethylsilanyl-prop-2-ynyl)-cyclopropyl]-methanol

Cat. No. B8518362
M. Wt: 182.33 g/mol
InChI Key: WRCSXUZKSVIMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253192B2

Procedure details

In analogy to the procedure described in example 24D], reduction of the crude 1-(3-trimethylsilanyl-prop-2-ynyl)-cyclopropane carboxylic acid tert-butyl ester with LAH (1 M in THF) gave after naturally warming up to ambient temperature (during 2.75 h) the title compound as yellow oil.
Name
1-(3-trimethylsilanyl-prop-2-ynyl)-cyclopropane carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1([CH2:11][C:12]#[C:13][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:17][Si:14]([CH3:15])([CH3:16])[C:13]#[C:12][CH2:11][C:8]1([CH2:6][OH:5])[CH2:10][CH2:9]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-(3-trimethylsilanyl-prop-2-ynyl)-cyclopropane carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1(CC1)CC#C[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CCC1(CC1)CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.